Cas no 1215295-81-0 (2-(4-Iodo-1H-pyrazol-1-yl)propanamide)

2-(4-Iodo-1H-pyrazol-1-yl)propanamide is a specialized heterocyclic compound featuring a pyrazole core substituted with an iodine atom at the 4-position and a propanamide group at the 1-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The iodine moiety enhances its utility in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling efficient derivatization. The propanamide side chain offers additional functionalization potential, broadening its applicability in medicinal chemistry. Its well-defined molecular architecture ensures consistent performance in targeted synthetic pathways, supporting the development of biologically active compounds. The compound is typically handled under controlled conditions due to its sensitivity.
2-(4-Iodo-1H-pyrazol-1-yl)propanamide structure
1215295-81-0 structure
Product name:2-(4-Iodo-1H-pyrazol-1-yl)propanamide
CAS No:1215295-81-0
MF:C6H8IN3O
MW:265.051692962646
MDL:MFCD14702920
CID:1072685
PubChem ID:46318303

2-(4-Iodo-1H-pyrazol-1-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Iodo-1H-pyrazol-1-yl)propanamide
    • 2-(4-iodopyrazolyl)propanamide
    • Ambcb4041223
    • BBL015977
    • MolPort-008-154-386
    • SBB074050
    • STL163950
    • LS-04169
    • CS-0314300
    • ALBB-013409
    • 1H-pyrazole-1-acetamide, 4-iodo-alpha-methyl-
    • DTXSID10673668
    • AKOS005174101
    • MFCD14702920
    • 2-(4-iodopyrazol-1-yl)propanamide
    • 2-(4-iodo-1H-pyrazol-1-yl)propanamide(SALTDATA: FREE)
    • 1215295-81-0
    • MDL: MFCD14702920
    • Inchi: InChI=1S/C6H8IN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11)
    • InChI Key: PRVSVEZBFGSWGL-UHFFFAOYSA-N
    • SMILES: CC(N1C=C(I)C=N1)C(N)=O

Computed Properties

  • Exact Mass: 264.97121g/mol
  • Monoisotopic Mass: 264.97121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.9Ų
  • XLogP3: 0.3

2-(4-Iodo-1H-pyrazol-1-yl)propanamide Security Information

  • HazardClass:IRRITANT

2-(4-Iodo-1H-pyrazol-1-yl)propanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM275790-5g
2-(4-Iodo-1H-pyrazol-1-yl)propanamide
1215295-81-0 95%
5g
$707 2021-08-18
abcr
AB266894-10 g
2-(4-Iodo-1H-pyrazol-1-yl)propanamide
1215295-81-0
10g
€341.10 2022-03-25
TRC
I706510-100mg
2-(4-Iodo-1H-pyrazol-1-yl)propanamide
1215295-81-0
100mg
$ 65.00 2022-06-04
TRC
I706510-500mg
2-(4-Iodo-1H-pyrazol-1-yl)propanamide
1215295-81-0
500mg
$ 80.00 2022-06-04
abcr
AB266894-1g
2-(4-Iodo-1H-pyrazol-1-yl)propanamide; .
1215295-81-0
1g
€137.20 2025-03-19
1PlusChem
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1g
$72.00 2023-12-25
1PlusChem
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2-(4-iodo-1H-pyrazol-1-yl)propanamide
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$240.00 2023-12-25
eNovation Chemicals LLC
Y1264586-1g
2-(4-iodo-1H-pyrazol-1-yl)propanamide
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AE37642-5g
2-(4-Iodo-1h-pyrazol-1-yl)propanamide
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5g
$212.00 2024-04-20
abcr
AB266894-1 g
2-(4-Iodo-1H-pyrazol-1-yl)propanamide
1215295-81-0
1g
€128.10 2023-04-26

Additional information on 2-(4-Iodo-1H-pyrazol-1-yl)propanamide

2-(4-Iodo-1H-pyrazol-1-yl)propanamide (CAS No. 1215295-81-0): A Comprehensive Overview

The compound 2-(4-Iodo-1H-pyrazol-1-yl)propanamide, identified by the CAS registry number CAS No. 1215295-81-0, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of amidine derivatives, which have garnered considerable attention due to their unique structural properties and versatile applications. The molecule's structure features a pyrazole ring substituted with an iodine atom at the 4-position, connected via a methylene group to a propanamide moiety. This combination of functional groups imparts the compound with distinctive chemical and biological properties.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(4-Iodo-1H-pyrazol-1-yl)propanamide. Researchers have employed various methodologies, including nucleophilic substitution and coupling reactions, to construct this molecule. One notable approach involves the reaction of 4-iodopyrazole with an appropriate amide precursor under optimized conditions. The use of transition metal catalysts has significantly enhanced the yield and purity of the product, making it more accessible for further studies.

The physical properties of CAS No. 1215295-81-0 are well-documented, with a melting point of approximately 230°C and a molecular weight of 306.3 g/mol. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

In terms of biological activity, 2-(4-Iodo-1H-pyrazol-1-yl)propanamide has shown promising results in recent studies. It has demonstrated moderate inhibitory effects on certain enzymes, suggesting its potential as a lead compound in drug discovery programs targeting specific pathological conditions. Additionally, the iodine substituent at the pyrazole ring enhances the molecule's electronic properties, making it a valuable substrate for further functionalization and optimization.

The application of computational chemistry tools has provided deeper insights into the molecular interactions of CAS No. 1215295-81-0. Quantum mechanical calculations have revealed that the compound exhibits favorable binding affinities towards several protein targets, further corroborating its potential as a bioactive agent. Moreover, molecular dynamics simulations have highlighted the stability of the compound in physiological environments, which is crucial for its pharmacokinetic profile.

Looking ahead, the development of novel derivatives based on 2-(4-Iodo-1H-pyrazol-1-yl)propanamide holds great promise for advancing therapeutic interventions. Researchers are actively exploring modifications to the pyrazole ring and the propanamide moiety to enhance bioavailability and efficacy. These efforts are expected to yield compounds with improved pharmacological profiles, paving the way for clinical applications.

In conclusion, CAS No. 1215295-81-0, or 2-(4-Iodo-1H-pyrazol-1-yl)propanamide, represents a compelling example of how modern synthetic methods and computational tools can drive innovation in chemical research. Its unique structure, coupled with emerging biological data, positions it as a key player in future drug development initiatives.

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Amadis Chemical Company Limited
(CAS:1215295-81-0)2-(4-Iodo-1H-pyrazol-1-yl)propanamide
A1114343
Purity:99%
Quantity:10g
Price ($):550.0